Trimebutine

Catalog No.
S8088597
CAS No.
58997-90-3
M.F
C22H29NO5
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimebutine

CAS Number

58997-90-3

Product Name

Trimebutine

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3

InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C

solubility

Insoluble

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C

3,4,5-trimethoxybenzoic acid [2-(dimethylamino)-2-phenylbutyl] ester is a trihydroxybenzoic acid.
Trimebutine is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects. It is marketed for the treatment of irritable bowel syndrome (IBS) and lower gastrointestinal tract motility disorders, with IBS being one of the most common multifactorial GI disorders. It is used to restore normal bowel function and is commonly present in pharmaceutical mixtures as trimebutine maleate salt form. Trimebutine is not a FDA-approved drug, but it is available in Canada and several other international countries.
Proposed spasmolytic with possible local anesthetic action used in gastrointestinal disorders.

Trimebutine is a pharmaceutical compound primarily used as a spasmolytic agent in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome. It operates by modulating gastric motility and exhibits a unique dual action: it can stimulate or inhibit spontaneous contractions of smooth muscle depending on the concentration and prior contractile activity. The chemical formula for trimebutine is C22H29NO5, with a molar mass of approximately 387.476 g/mol .

The exact mechanism of action of Trimebutine is not fully understood []. Scientific research suggests that Trimebutine may influence gut motility through multiple pathways, including interactions with receptors in the gut wall.

Mechanism of Action:

Trimebutine's effectiveness goes beyond a simple antispasmodic effect. Research suggests it has a multifaceted approach:

  • Opioid Receptor Agonism: Trimebutine acts as an agonist on peripheral mu, kappa, and delta opioid receptors []. This influences the release of gastrointestinal peptides and modulates gut motility [].
  • Multiple-Ion Channel Modulation: Studies indicate trimebutine interacts with various ion channels in the gut, further influencing its motor function [].

Gastrointestinal Motility:

Research has explored trimebutine's impact on different parts of the digestive system:

  • Gastric Emptying: Trimebutine appears to accelerate gastric emptying and shorten the lag phase (time before constant emptying begins) [, ]. This may benefit conditions like gastroesophageal reflux disease (GERD) and functional dyspepsia [].
  • Small Intestine: Trimebutine can induce premature phase III of the migrating motor complex in the small intestine, which helps propel food forward [].
  • Colon: Studies suggest trimebutine reduces colonic muscle hypercontractility, potentially easing symptoms of irritable bowel syndrome (IBS) [].

Visceral Sensitivity:

Some research suggests trimebutine might modulate visceral sensitivity, meaning it could potentially influence pain perception in the gut []. This requires further investigation.

Antimicrobial Activity:

A pilot study explored trimebutine's potential as an antimicrobial agent against specific bacterial strains linked to gastrointestinal disorders []. However, larger studies are needed to confirm this effect.

Trimebutine undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and extensively metabolized, primarily in the liver. The main metabolite is nortrimebutine, formed through the N-demethylation of trimebutine. This metabolite retains pharmacological activity and can further undergo additional transformations to yield N-didesmethyltrimebutine .

The compound’s spasmolytic effects are attributed to its ability to inhibit calcium influx through L-type calcium channels and activate T-type calcium channels, which modulates the contractility of gastrointestinal smooth muscle .

Trimebutine exhibits several biological activities that contribute to its therapeutic effects:

  • Spasmolytic Activity: It directly relaxes smooth muscle, alleviating spasms in the gastrointestinal tract.
  • Calcium Channel Modulation: At lower concentrations, it depolarizes the resting membrane potential by inhibiting outward potassium currents, while at higher concentrations, it reduces spontaneous contractions by inhibiting inward calcium currents .
  • Effects on Gastrointestinal Motility: Trimebutine promotes gastric emptying and enhances intestinal and colonic contractility, making it effective in treating conditions like irritable bowel syndrome .

The synthesis of trimebutine involves complex organic reactions. One notable method includes alkylation or acylation of isonitriles and nitriles as key steps. This approach allows for the formation of various derivatives that maintain similar biological activities . The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.

Trimebutine is primarily utilized in:

  • Treatment of Irritable Bowel Syndrome: It helps relieve abdominal pain and regulate bowel activity.
  • Management of Gastrointestinal Disorders: Used for conditions characterized by abnormal motility such as diarrhea or constipation.
  • Spasmolytic Agent: Employed in various gastrointestinal procedures to reduce spasms during examinations or surgeries .

Trimebutine has been studied for its interactions with other drugs. Notably, it has been shown to increase the duration of d-tubocurarine-induced curarization in animal studies. Its spasmolytic activity is not inhibited by atropine or hexamethonium but can be counteracted by elevated calcium concentrations . Additionally, adverse reactions are generally mild but have included rare cases of hypersensitivity and anaphylaxis .

Several compounds share similarities with trimebutine in terms of their pharmacological effects on gastrointestinal motility. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ButylscopolamineAntimuscarinic agentPrimarily used for abdominal pain relief; acts on muscarinic receptors.
HyoscineAnticholinergicOften used for motion sickness; has sedative properties.
LoperamideOpioid receptor agonistPrimarily used to treat diarrhea; acts on mu-opioid receptors in the gut.
DomperidoneDopamine antagonistIncreases gastric motility; does not cross the blood-brain barrier effectively.

Trimebutine's uniqueness lies in its dual action on both stimulating and inhibiting smooth muscle contractions based on concentration, which distinguishes it from other agents that typically have a singular mode of action .

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

387.20457303 g/mol

Monoisotopic Mass

387.20457303 g/mol

Heavy Atom Count

28

Melting Point

78-82

UNII

QZ1OJ92E5R
9RKX7S7WFY
U4UUZ24TRB

Drug Indication

Indicated for symptomatic treatment of irritable bowel syndrome (IBS) and treatment of postoperative paralytic ileus following abdominal surgery.

Mechanism of Action

At high concentrations, trimebutine is shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores. Trimebutine is suggested to bind to the inactivated state of the calcium channel with high affinity. Reduced calcium influx attenuates membrane depolarization and decrease colon peristalsis. It also inhibits outward K+ currents in response to membrane depolarization of the GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+ dependent K+ channels, which results in induced muscle contractions. Trimebutine binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. Its metabolites (N-monodesmethyl-trimebutine or nor-trimebutine), are also shown to bind to opoid receptors on brain membranes and myenteric synaptosomes.

Absorption Distribution and Excretion

The free base form or salt form of trimebutine are rapidly absorbed after oral administration, with the peak plasma concentration reached after 1 hour of ingestion. The time to reach peak plasma concentration following a single oral dose of 200mg trimebutine is 0.80 hours.
Renal elimination is predominant while excretion into feces is also observed (5-12%). About 94% of an oral dose of trimebutine is eliminated by the kidneys in the form of various metabolites and less than 2.4% of total ingested drug is recovered as unchanged parent drug in the urine.
Trimebutine is most likely to be accumulated in the stomach and the intestinal walls in highest concentrations. The fetal transfer is reported to be low.

Metabolism Metabolites

Trimebutine undergoes extensive hepatic first-pass metabolism. Nortrimebutine, or N-monodesmethyltrimebutine, is the main metabolite that retains pharmacological activity on the colon. This metabolite can undergo second N-demethylation to form N-didesmethyltrimebutine. Other main urinary metabolites (2-amino, 2-methylamino or 2-dimethylamino-2-phenylbutan-1-ol) can be formed via hydrolysis of the ester bond of desmethylated metabolites or initial hydrolysis of the ester bond of trimebutine followed by sequential N-demethylation. Trimebutine is also prone to sulphate and/or glucuronic acid conjugation.

Wikipedia

Trimebutine

Biological Half Life

The elimination half life is approximately 1 hour following a single oral dose of 2mg/kg, and 2.77 hours following a single oral dose 200 mg.

Dates

Last modified: 11-23-2023

Green conventional and first-order derivative fluorimetry methods for determination of trimebutine and its degradation product (eudesmic acid). Emphasis on the solvent and pH effects on their emission spectral properties

Rania El-Shaheny, Fathalla Belal
PMID: 31614275   DOI: 10.1016/j.saa.2019.117603

Abstract

In this report, the fluorescence properties of the antimuscarinic drug trimebutine maleate (TRB) were fully studied and characterized. TRB exhibited intrinsic fluorescence that is greatly dependent on the local environmental factors including the solvent nature and the pH. Yet, its fluorescence was not significantly influenced by the existence of some surface active agents and polymer. The outcomes of this investigation verified that TRB fluorescence emission is intense in ethanol: 1.0 M aqueous acetic acid (9:1, v/v) with emission maxima at 357 nm and excitation maxima at 270 nm. Whereas, going towards higher pH causes fluorescence quenching. These conditions permitted ultrasensitive fluorimetric determination of TRB over the concentration range of 2.00-1500.0 ng/mL with a lower detection limit of 0.40ng/mL Application for the determination of TRB in tablets, ampoule and suspension was successfully achieved with %recoveries ranged between 98.21-100.17%. Furthermore, a first order derivative fluorimetric method was validated for resolving and simultaneous determination of TRB and its degradation product and impurity, eudesmic acid (EUA) making use of the pH-mediated fluorescence spectral shift of EUA. An ethanolic solution containing acetate buffer (pH 5.3) was used for this goal with excitation at 255 nm and measurement of the first order derivative peak amplitudes at respective zero-crossing points of 375 and 351 nm over the corresponding concentration ranges of 20.00-500.00 and 10.00-300.00 ng/mL for TRB and EUA, respectively. The two methods were assessed regarding greenness and eco-friendship by the National Environmental Methods Index and analytical eco-scale score approaches which confirmed their excellent greenness and safety.


Nonmotor gastrointestinal disorders in older patients with Parkinson's disease: is there hope?

Doina Georgescu, Oana Elena Ancusa, Liviu Andrei Georgescu, Ioana Ionita, Daniela Reisz
PMID: 27956826   DOI: 10.2147/CIA.S106284

Abstract

Despite the fact that nonmotor symptoms (NMS) like gastrointestinal (GI) complaints are frequently reported in Parkinson's disease (PD), no therapeutic guidelines are available. This study aimed to manage some lower GI-NMS in a group of patients with PD. A total of 40 patients (17 males, 23 females; mean age 76.05±2.09 years) were randomly selected for this study. Patients were confirmed to have PD (modified Hoehn-Yars scale: 2.075±0.4) who had undergone levodopa or dopamine agonist treatment. In the non-motor symptoms questionnaire (NMS-Quest), regarding GI complaints, the following were recorded: abdominal pain, bloating, and constipation of mild-to-moderate severity. Laboratory studies, abdominal ultrasound, and upper and lower digestive endoscopies were performed to rule out organic issues. All patients increased their water intake to 2 L/d and alimentary fiber to 20-25 g/d. Twenty patients received trimebutine 200 mg three times daily half an hour before meals. The other 20 patients received probiotics (60 mg per-tablet of two lactic bacteria:
and
), 2×/d, 1 hour after meals for 3 months along with the reassessment of GI complaints. Our results demonstrated that there were significant statistical differences in all assessed symptoms in the first group: 1.55±0.51 vs 0.6±0.5 (
<0.0001) for abdominal pain; 1.6±0.5 vs 0.45±0.51 (
<0.0001) for bloating; and 1.5±0.51 vs 0.85±0.67 (
=0.0014) for constipation with incomplete defecation. The second group displayed statistical differences only for abdominal pain 1.45±0.51 vs 1.05±0.69 (
=0.00432) and bloating 1.4±0.5 vs 0.3±0.47 (
<0.0001). For constipation with incomplete defecation, there was a slight improvement. Thus, there was no significant statistical difference: 1.35±0.49 vs 1.15±0.49 (
=0.2040). In conclusion, lower GI-NMS are frequently present, isolated or associated with other autonomic issues, even before the diagnosis of PD. Treatment with probiotics could improve abdominal pain and bloating as much as with trimebutine, but less for constipation with incomplete evacuation, where trimebutine showed better results.


Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial

Jannis Kountouras, Emmanuel Gavalas, Apostolis Papaefthymiou, Ioannis Tsechelidis, Stergios A Polyzos, Serhat Bor, Mircea Diculescu, Κhaled Jadallah, Mazurek Tadeusz, Tarkan Karakan, Αnna Bochenek, Jerzy Rozciecha, Piotr Dabrowski, Zeno Sparchez, Orhan Sezgin, Macit Gülten, Niazy Abu Farsakh, Michael Doulberis
PMID: 32650518   DOI: 10.3390/medicina56070339

Abstract

Functional dyspepsia (FD) is one of the most common functional gastrointestinal disorders; it has a great impact on patient quality of life and is difficult to treat satisfactorily. This study evaluates the efficacy and safety of trimebutine maleate (TM) in patients with FD.
: Α multicenter, randomized, double-blind, placebo controlled, prospective study was conducted, including 211 patients with FD. Participants were randomized to receive TM 300 mg twice per day (BID, 108 patients) or placebo BID (103 patients) for 4 weeks. The Glasgow Dyspepsia Severity Score (GDSS) was used to evaluate the relief of dyspepsia symptoms. Moreover, as a pilot secondary endpoint, a substudy (eight participants on TM and eight on placebo) was conducted in to evaluate gastric emptying (GE), estimated using a 99mTc-Tin Colloid Semi Solid Meal Scintigraphy test.
: Of the 211 patients enrolled, 185 (87.7%) (97 (52.4%) in the TM group and 88 (47.6%) in the placebo group) completed the study and were analyzed. The groups did not differ in their demographic and medical history data. Regarding symptom relief, being the primary endpoint, a statistically significant reduction in GDSS for the TM group was revealed between the first (2-week) and final (4-week) visit (
-value = 0.02). The 99 mTc-Tin Colloid Semi Solid Meal Scintigraphy testing showed that TM significantly accelerated GE obtained at 50 min (median emptying 75.5% in the TM group vs. 66.6% in the placebo group,
= 0.036). Adverse effects of low to moderate severity were reported in 12.3% of the patients on TM.
: TM monotherapy appears to be an effective and safe approach to treating FD, although the findings presented here warrant further confirmation.


Prokinetics for the treatment of functional dyspepsia: Bayesian network meta-analysis

Young Joo Yang, Chang Seok Bang, Gwang Ho Baik, Tae Young Park, Suk Pyo Shin, Ki Tae Suk, Dong Joon Kim
PMID: 28651565   DOI: 10.1186/s12876-017-0639-0

Abstract

Controversies persist regarding the effect of prokinetics for the treatment of functional dyspepsia (FD). This study aimed to assess the comparative efficacy of prokinetic agents for the treatment of FD.
Randomized controlled trials (RCTs) of prokinetics for the treatment of FD were identified from core databases. Symptom response rates were extracted and analyzed using odds ratios (ORs). A Bayesian network meta-analysis was performed using the Markov chain Monte Carlo method in WinBUGS and NetMetaXL.
In total, 25 RCTs, which included 4473 patients with FD who were treated with 6 different prokinetics or placebo, were identified and analyzed. Metoclopramide showed the best surface under the cumulative ranking curve (SUCRA) probability (92.5%), followed by trimebutine (74.5%) and mosapride (63.3%). However, the therapeutic efficacy of metoclopramide was not significantly different from that of trimebutine (OR:1.32, 95% credible interval: 0.27-6.06), mosapride (OR: 1.99, 95% credible interval: 0.87-4.72), or domperidone (OR: 2.04, 95% credible interval: 0.92-4.60). Metoclopramide showed better efficacy than itopride (OR: 2.79, 95% credible interval: 1.29-6.21) and acotiamide (OR: 3.07, 95% credible interval: 1.43-6.75). Domperidone (SUCRA probability 62.9%) showed better efficacy than itopride (OR: 1.37, 95% credible interval: 1.07-1.77) and acotiamide (OR: 1.51, 95% credible interval: 1.04-2.18).
Metoclopramide, trimebutine, mosapride, and domperidone showed better efficacy for the treatment of FD than itopride or acotiamide. Considering the adverse events related to metoclopramide or domperidone, the short-term use of these agents or the alternative use of trimebutine or mosapride could be recommended for the symptomatic relief of FD.


Trimebutine, a small molecule mimetic agonist of adhesion molecule L1, contributes to functional recovery after spinal cord injury in mice

Junping Xu, Chengliang Hu, Qiong Jiang, Hongchao Pan, Huifan Shen, Melitta Schachner
PMID: 28714852   DOI: 10.1242/dmm.029801

Abstract

Curing spinal cord injury (SCI) in mammals is a daunting task because of the lack of permissive mechanisms and strong inhibitory responses at and around the lesion. The neural cell adhesion molecule L1CAM (L1) has been shown to favor axonal regrowth and enhance neuronal survival and synaptic plasticity but delivery of full-length L1 or its extracellular domain could encounter difficulties in translation to therapy in humans. We have, therefore, identified several small organic compounds that bind to L1 and stimulate neuronal survival, neuronal migration and neurite outgrowth in an L1-dependent manner. Here, we assessed the functions of two L1 mimetics, trimebutine and honokiol, in regeneration following SCI in young adult mice. Using the Basso Mouse Scale (BMS) score, we found that ground locomotion in trimebutine-treated mice recovered better than honokiol-treated or vehicle-receiving mice. Enhanced hindlimb locomotor functions in the trimebutine group were observed at 6 weeks after SCI. Immunohistology of the spinal cords rostral and caudal to the lesion site showed reduced areas and intensities of glial fibrillary acidic protein immunoreactivity in both trimebutine and honokiol groups, whereas increased regrowth of axons was observed only in the trimebutine-treated group. Both L1- and L1 mimetic-mediated intracellular signaling cascades in the spinal cord lesion sites were activated by trimebutine and honokiol, with trimebutine being more effective than honokiol. These observations suggest that trimebutine and, to a lesser extent under the present experimental conditions, honokiol have a potential for therapy in regeneration of mammalian spinal cord injuries.


Cytotoxic Mechanism of Excess Polyamines Functions through Translational Repression of Specific Proteins Encoded by Polyamine Modulon

Akihiko Sakamoto, Junpei Sahara, Gota Kawai, Kaneyoshi Yamamoto, Akira Ishihama, Takeshi Uemura, Kazuei Igarashi, Keiko Kashiwagi, Yusuke Terui
PMID: 32244348   DOI: 10.3390/ijms21072406

Abstract

Excessive accumulation of polyamines causes cytotoxicity, including inhibition of cell growth and a decrease in viability. We investigated the mechanism of cytotoxicity caused by spermidine accumulation under various conditions using an
strain deficient in spermidine acetyltransferase (SAT), a key catabolic enzyme in controlling polyamine levels. Due to the excessive accumulation of polyamines by the addition of exogenous spermidine to the growth medium, cell growth and viability were markedly decreased through translational repression of specific proteins [RMF (ribosome modulation factor) and Fis (rRNA transcription factor) etc.] encoded by members of polyamine modulon, which are essential for cell growth and viability. In particular, synthesis of proteins that have unusual locations of the Shine-Dalgarno (SD) sequence in their mRNAs was inhibited. In order to elucidate the molecular mechanism of cytotoxicity by the excessive accumulation of spermidine, the spermidine-dependent structural change of the bulged-out region in the mRNA at the initiation site of the
mRNA was examined using NMR analysis. It was suggested that the structure of the mRNA bulged-out region is affected by excess spermidine, so the SD sequence of the
mRNA cannot approach initiation codon AUG.


Amelioration of the abnormal phenotype of a new L1 syndrome mouse mutation with L1 mimetics

Gabriele Loers, Dominik Appel, David Lutz, Ludovica Congiu, Ralf Kleene, Irm Hermans-Borgmeyer, Michael K E Schäfer, Melitta Schachner
PMID: 33484186   DOI: 10.1096/fj.202002163R

Abstract

L1 syndrome is a rare developmental disorder characterized by hydrocephalus of varying severity, intellectual deficits, spasticity of the legs, and adducted thumbs. Therapy is limited to symptomatic relief. Numerous gene mutations in the L1 cell adhesion molecule (L1CAM, hereafter abbreviated L1) were identified in L1 syndrome patients, and those affecting the extracellular domain of this transmembrane type 1 glycoprotein show the most severe phenotypes. Previously analyzed rodent models of the L1 syndrome focused on L1-deficient animals or mouse mutants with abrogated cell surface expression of L1, making it difficult to test L1 function-triggering mimetic compounds with potential therapeutic value. To overcome this impasse, we generated a novel L1 syndrome mouse with a mutation of aspartic acid at position 201 in the extracellular part of L1 (p.D201N, hereafter termed L1-201) that displays a cell surface-exposed L1 accessible to the L1 mimetics. Behavioral assessment revealed an increased neurological deficit score and increased locomotor activity in male L1-201 mice carrying the mutation on the X-chromosome. Histological analyses of L1-201 mice showed features of the L1 syndrome, including enlarged ventricles and reduced size of the corpus callosum. Expression levels of L1-201 protein as well as extent of cell surface biotinylation and immunofluorescence labelling of cultured cerebellar neurons were normal. Importantly, treatment of these cultures with the L1 mimetic compounds duloxetine, crotamiton, and trimebutine rescued impaired cell migration and survival as well as neuritogenesis. Altogether, the novel L1 syndrome mouse model provides a first experimental proof-of-principle for the potential therapeutic value of L1 mimetic compounds.


Trimebutine attenuates high mobility group box 1-receptor for advanced glycation end-products inflammatory signaling pathways

Shingo Nakajima, Natsumi Ogawa, Natsuki Yokoue, Haruki Tachibana, Kenya Tamada, Miwa Okazawa, Akira Sato, Takahiro Oyama, Hideaki Abe, Takanori Kamiya, Atsushi Yoshimori, Kazumi Yoshizawa, Shigeaki Inoue, Takehiko Yokomizo, Fumiaki Uchiumi, Takehiko Abe, Sei-Ichi Tanuma
PMID: 33041002   DOI: 10.1016/j.bbrc.2020.09.126

Abstract

We previously identified papaverine as an inhibitor of receptor for advanced glycation end-products (RAGE) and showed its suppressive effect on high mobility group box 1 (HMGB1)-mediated responses to inflammation. Here, we found trimebutine to be a 3D pharmacophore mimetics of papaverine. Trimebutine was revealed to have more potent suppressive effects on HMGB1-induced production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α in macrophage-like RAW264.7 cells and mouse bone marrow primarily differentiated macrophages than did papaverine. However, the inhibitory effect of trimebutine on the interaction of HMGB1 and RAGE was weaker than that of papaverine. Importantly, mechanism-of-action analyses revealed that trimebutine strongly inhibited the activation of RAGE downstream inflammatory signaling pathways, especially the activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), which are mediator/effector kinases recruited to the intracellular domain of RAGE. Consequently, the activation of Jun amino terminal kinase, which is an important effector kinase for the up-regulation of pro-inflammatory cytokines, was inhibited. Taken together, these results suggest that trimebutine may exert its suppressive effect on the HMGB1-RAGE inflammatory signal pathways by strongly blocking the recruitment of ERK1/2 to the intracellular tail domain of RAGE in addition to its weak inhibition of the extracellular interaction of HMGB1 with RAGE. Thus, trimebutine may provide a unique scaffold for the development of novel dual inhibitors of RAGE for inflammatory diseases.


Trimebutine: a state-of-the-art review

Beatrice Salvioli
PMID: 31617696   DOI: 10.23736/S1121-421X.19.02567-4

Abstract

Trimebutine maleate has been used extensively, since the late 1960's, for the treatment of functional gastrointestinal disorders, including irritable bowel syndrome (IBS). It is usually linked to the antispasmodic class of agents, but its properties make trimebutine an unmatched and multi-tasking compound. The efficacy on relieving abdominal pain has been demonstrated in various clinical studies with different protocols of treatment. The main effect was first believed to be merely due to its antispastic activity, but further evidences expanded the acknowledgement of a broader impact on the gastrointestinal tract. The actions of trimebutine are mediated via an agonist effect on peripheral mu, kappa and delta opiate receptors and a modulation of gastrointestinal peptides release. The final motor effects on the gut are summarized in an acceleration of the gastric emptying, an induction of premature phase III of the migrating motor complex in the small intestine and a modulation of the contractile activity of the colon. Moreover, it has been shown to have a role in regulating the visceral sensitivity. It has been observed that this drug is also a multiple-ion channel modulator in the gut. Its function at various levels, from motility to pain control, makes this drug unique and its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases. This article provides an overview of the current knowledge on the pharmacological mechanisms of trimebutine and its clinical applications in gastrointestinal disorders. Its biochemical properties and the complex mechanisms of action, along with a well-studied pharmacological safety, make this compound still actual and valuable.


Explore Compound Types